![molecular formula C6H9ClF3N B13500475 1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13500475.png)
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7,7-Trifluoro-3-azabicyclo[410]heptane hydrochloride is a synthetic organic compound with the molecular formula C₆H₉ClF₃N It is a bicyclic amine featuring three fluorine atoms and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate bicyclic precursor.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents under controlled conditions.
Cyclization: The formation of the bicyclic structure is facilitated through cyclization reactions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The bicyclic structure allows for addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to specific biochemical effects.
類似化合物との比較
Similar Compounds
7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Similar structure but with two fluorine atoms instead of three.
1,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride: Another variant with different fluorine atom positioning.
Uniqueness
1,7,7-Trifluoro-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific arrangement of three fluorine atoms and the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C6H9ClF3N |
|---|---|
分子量 |
187.59 g/mol |
IUPAC名 |
1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H8F3N.ClH/c7-5-3-10-2-1-4(5)6(5,8)9;/h4,10H,1-3H2;1H |
InChIキー |
RCGXWRDIPWXDDZ-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2(C1C2(F)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B13500401.png)
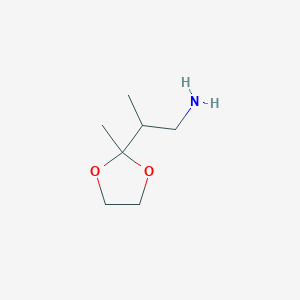
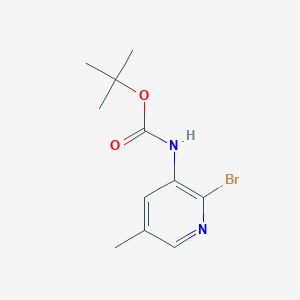
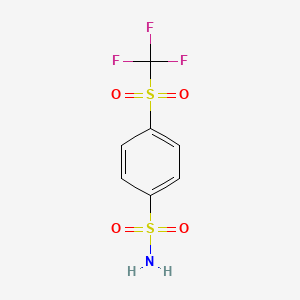
![Methyl 3-[(tert-butoxycarbonyl)amino]-5-chlorobenzoate](/img/structure/B13500417.png)

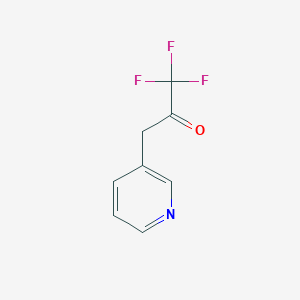

![tert-butyl N-[1-(2-chloropyridin-3-yl)cyclopropyl]carbamate](/img/structure/B13500436.png)
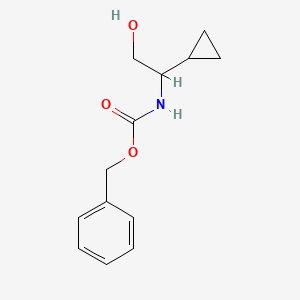
amine hydrochloride](/img/structure/B13500443.png)



